Cas no 20861-99-8 (naphthalene, 2-(epoxyethyl)-)

naphthalene, 2-(epoxyethyl)- 化学的及び物理的性質
名前と識別子
-
- naphthalene, 2-(epoxyethyl)-
- 2-(2-naphthyl)oxirane
- 2-naphthalen-2-yloxirane
- 2-(Naphthalen-2-yl)oxirane
- A1-42157
- AKOS000137054
- Oxirane, 2-(2-naphthalenyl)-
- BRN 7166052
- 2-(2-naphthalenyl)-oxirane
- SCHEMBL1119954
- F87230
- Z278165208
- DTXSID30943118
- 2-Naphthyloxirane
- DS-022532
- EN300-42100
- J-013683
- 20861-99-8
- LAGFFQGUWPDQNH-UHFFFAOYSA-N
- CS-0248992
- 2-(Epoxyethyl)naphthalene
-
- インチ: InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2
- InChIKey: LAGFFQGUWPDQNH-UHFFFAOYSA-N
- SMILES: C1C(O1)C2=CC3=CC=CC=C3C=C2
計算された属性
- 精确分子量: 170.0732
- 同位素质量: 170.073165
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 12.5
じっけんとくせい
- 密度みつど: 1.193
- Boiling Point: 317.3°C at 760 mmHg
- フラッシュポイント: 140.9°C
- Refractive Index: 1.667
- PSA: 12.53
naphthalene, 2-(epoxyethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-42100-5.0g |
2-(naphthalen-2-yl)oxirane |
20861-99-8 | 95% | 5g |
$2262.0 | 2023-05-05 | |
Enamine | EN300-42100-0.05g |
2-(naphthalen-2-yl)oxirane |
20861-99-8 | 95% | 0.05g |
$127.0 | 2023-05-05 | |
Enamine | EN300-42100-10.0g |
2-(naphthalen-2-yl)oxirane |
20861-99-8 | 95% | 10g |
$4414.0 | 2023-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319662-100mg |
2-(Naphthalen-2-yl)oxirane |
20861-99-8 | 97% | 100mg |
¥1211.00 | 2023-11-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-340366-250mg |
2-(naphthalen-2-yl)oxirane, |
20861-99-8 | 250mg |
¥1865.00 | 2023-09-05 | ||
A2B Chem LLC | AB18798-10g |
Oxirane, 2-(2-naphthalenyl)- |
20861-99-8 | 95% | 10g |
$4682.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-340366A-1g |
2-(naphthalen-2-yl)oxirane, |
20861-99-8 | 1g |
¥3836.00 | 2023-09-05 | ||
Aaron | AR002KII-100mg |
Oxirane, 2-(2-naphthalenyl)- |
20861-99-8 | 95% | 100mg |
$117.00 | 2025-01-21 | |
A2B Chem LLC | AB18798-100mg |
Oxirane, 2-(2-naphthalenyl)- |
20861-99-8 | 95% | 100mg |
$234.00 | 2024-04-20 | |
Enamine | EN300-42100-0.5g |
2-(naphthalen-2-yl)oxirane |
20861-99-8 | 95% | 0.5g |
$425.0 | 2023-05-05 |
naphthalene, 2-(epoxyethyl)- 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
naphthalene, 2-(epoxyethyl)-に関する追加情報
2-(Epoxyethyl)naphthalene: A Comprehensive Overview
2-(Epoxyethyl)naphthalene (CAS No. 20861-99-8) is a versatile organic compound that has garnered significant attention in various fields due to its unique chemical properties and potential applications. This compound, also referred to as naphthalene with an epoxide substituent, is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with an epoxide group attached to the second carbon atom of the naphthalene ring system. The presence of the epoxide group introduces reactive sites, making this compound highly valuable in synthetic chemistry and materials science.
The structure of 2-(epoxyethyl)naphthalene consists of a naphthalene backbone with an epoxide moiety at the second position. This arrangement not only enhances the compound's reactivity but also influences its physical and chemical properties. Recent studies have highlighted the importance of understanding the stereochemistry and regioselectivity of this compound in various reactions, particularly in the context of polymer synthesis and drug delivery systems.
One of the most notable applications of 2-(epoxyethyl)naphthalene is in the field of polymer science. Researchers have demonstrated that this compound can serve as a building block for synthesizing advanced polymers with tailored mechanical and thermal properties. For instance, its ability to undergo ring-opening polymerization has been exploited to create biodegradable materials, which are increasingly sought after in sustainable packaging and biomedical applications.
In addition to polymer synthesis, 2-(epoxyethyl)naphthalene has shown promise in drug delivery systems. The epoxide group can act as a reactive site for attaching bioactive molecules, enabling the development of targeted drug delivery vehicles. Recent advancements in this area have focused on optimizing the stability and controlled release mechanisms of these systems, leveraging the unique properties of this compound.
The synthesis of 2-(epoxyethyl)naphthalene typically involves a two-step process: first, the preparation of naphthalene derivatives with appropriate functional groups, followed by epoxidation using selective oxidizing agents. Recent research has explored greener and more efficient methods for this synthesis, such as using catalytic asymmetric epoxidation, which minimizes environmental impact while improving product purity.
From a chemical standpoint, 2-(epoxyethyl)naphthalene exhibits interesting reactivity due to the electronic effects of the naphthalene ring and the strained epoxide group. Studies have shown that this compound can participate in various nucleophilic ring-opening reactions, making it a valuable intermediate in organic synthesis. Its ability to form stable adducts with nucleophiles has been leveraged in the development of new pharmaceutical compounds and advanced materials.
Moreover, 2-(epoxyethyl)naphthalene has been investigated for its potential in photovoltaic applications. The conjugated π-system of naphthalene contributes to its optical properties, which can be tuned by modifying the substituents on the ring. Recent studies have explored its use as a component in organic solar cells, where it enhances charge transport properties and improves device efficiency.
In conclusion, 2-(epoxyethyl)naphthalene (CAS No. 20861-99-8) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in synthetic chemistry, materials science, and drug delivery systems. As research continues to uncover new potential uses for this compound, it is poised to play an even more significant role in advancing modern technologies.
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